What is the chemical structure of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile
What is the chemical structure of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile
An In-depth Technical Guide to 6-Amino-2-iodo-3,4-dimethoxybenzonitrile: A Versatile Scaffold for Modern Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile, a highly functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of its amino, iodo, and nitrile functionalities on a dimethoxybenzene core makes it a versatile intermediate for the synthesis of complex molecular architectures. This document details the molecule's chemical structure and physicochemical properties, outlines a logical synthetic pathway with a detailed experimental protocol, discusses methods for its analytical characterization, and explores its applications, particularly in the realm of drug development. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this compound in their research endeavors.
Introduction: The Strategic Value of a Multifunctional Intermediate
The benzonitrile moiety is a well-established pharmacophore found in over 30 approved pharmaceutical agents, with many more in clinical development.[1] Its utility stems from its metabolic stability and its ability to act as a hydrogen bond acceptor or a bioisostere for other functional groups.[1] When incorporated into a more complex scaffold like 6-Amino-2-iodo-3,4-dimethoxybenzonitrile, its value is amplified. This molecule presents three key reactive sites:
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The Amino Group: A nucleophilic center and a hydrogen bond donor, crucial for forming amides, sulfonamides, or for serving as a directing group in further electrophilic aromatic substitutions.
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The Iodo Group: An exceptional handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of a wide array of carbon- and heteroatom-based substituents.
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The Nitrile Group: A versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. It is a key feature in many enzyme inhibitors, where it can interact with active site residues.[1]
The 3,4-dimethoxy substitution pattern is also prevalent in numerous biologically active natural products and synthetic drugs, often contributing to favorable binding interactions and metabolic stability. The combination of these features in a single, well-defined molecule makes 6-Amino-2-iodo-3,4-dimethoxybenzonitrile a high-value starting material for constructing libraries of novel compounds for high-throughput screening and lead optimization.
Physicochemical and Structural Properties
The fundamental properties of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile are summarized below. Understanding these characteristics is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₉H₉IN₂O₂ | Calculated |
| Molecular Weight | 316.09 g/mol | Calculated |
| CAS Number | Not explicitly found; requires registration | N/A |
| Appearance | Expected to be a solid at room temperature | |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc) | General Knowledge |
| Storage | Keep in a dark place, sealed in dry, room temperature conditions |
Chemical Structure Diagram
Caption: Chemical structure of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile.
Proposed Synthesis and Mechanistic Considerations
A robust synthesis of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile can be envisioned from commercially available 3,4-dimethoxyaniline. The synthetic strategy must carefully consider the directing effects of the substituents to achieve the desired regiochemistry. The electron-donating amino and methoxy groups are ortho-, para-directing, while the iodo group is also ortho-, para-directing but deactivating.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for 6-Amino-2-iodo-3,4-dimethoxybenzonitrile.
Detailed Experimental Protocol
This protocol is a representative procedure based on established organic chemistry transformations. Researchers should perform their own optimization.
Step 1: Protection of the Amino Group
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Rationale: The amino group is highly activating and can interfere with the subsequent iodination step, leading to multiple products or oxidation. Acetyl protection temporarily deactivates the ring and ensures clean, regioselective iodination.
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Dissolve 3,4-dimethoxyaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.
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Add acetic anhydride (1.2 eq) dropwise while stirring at room temperature.
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Heat the mixture to 50°C for 1 hour.
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Monitor the reaction by TLC until the starting material is consumed.
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Pour the reaction mixture into ice water to precipitate the product, N-(3,4-dimethoxyphenyl)acetamide.
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Filter the solid, wash with cold water, and dry under vacuum.
Step 2: Regioselective Iodination
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Rationale: The acetamido group is a strong ortho-, para-director. Since the para position is blocked by a methoxy group, iodination is directed to one of the ortho positions. The position ortho to the acetamido group and meta to both methoxy groups is sterically and electronically favored.
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To a solution of N-(3,4-dimethoxyphenyl)acetamide (1.0 eq) in a mixture of acetic acid and sulfuric acid, add iodine (0.5 eq) and iodic acid (0.2 eq).
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Stir the mixture at room temperature for 12-18 hours.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product, N-(2-Iodo-4,5-dimethoxyphenyl)acetamide, by column chromatography on silica gel.
Step 3: Deprotection of the Amino Group
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Rationale: The acetyl protecting group must be removed to yield the free amine required for the final step. Acid-catalyzed hydrolysis is a standard and effective method.
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Reflux a suspension of the iodinated intermediate (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.
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Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
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Extract the product, 2-Iodo-4,5-dimethoxyaniline, with dichloromethane.
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Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
Step 4: Sandmeyer Reaction to Install the Nitrile
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Rationale: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a nitrile via a diazonium salt intermediate.
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Diazotization: Dissolve 2-Iodo-4,5-dimethoxyaniline (1.0 eq) in an aqueous solution of HCl at 0°C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes.
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Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq) in water. Add the cold diazonium salt solution slowly to the CuCN solution.
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Allow the reaction to warm to room temperature and then heat to 50-60°C for 1 hour to ensure complete reaction.
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Cool the mixture, extract with ethyl acetate, and wash the organic layer with water and brine.
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Dry the organic phase over anhydrous sodium sulfate and concentrate.
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Purify the final product, 6-Amino-2-iodo-3,4-dimethoxybenzonitrile, by column chromatography.
Spectroscopic and Analytical Characterization
A self-validating protocol requires rigorous characterization of the final product. The following techniques are essential to confirm the structure and purity of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals corresponding to the aromatic protons, the amino protons (which may be broad), and the two methoxy groups. The aromatic region will likely display two singlets, as the protons are on highly substituted positions without adjacent proton coupling partners.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show nine distinct carbon signals: six for the aromatic ring (one of which will be significantly affected by the iodine attachment, C-I), one for the nitrile carbon (-C≡N), and two for the methoxy carbons (-OCH₃).
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FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands should be observed:
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A sharp, medium-intensity peak around 2220-2240 cm⁻¹ for the C≡N stretch.
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Two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region for the primary amine (-NH₂).
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C-O stretching bands for the methoxy groups around 1200-1250 cm⁻¹.
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HRMS (High-Resolution Mass Spectrometry): This is critical for confirming the elemental composition. The measured m/z value should match the calculated exact mass of the molecular ion ([M]+) or a protonated adduct ([M+H]+) to within a few parts per million (ppm).
Applications in Drug Development and Research
The true value of 6-Amino-2-iodo-3,4-dimethoxybenzonitrile lies in its utility as a versatile synthetic intermediate. Its strategically placed functional groups allow for rapid diversification to generate libraries of novel compounds for biological screening.
Workflow for Scaffold Elaboration
Caption: Diversification strategies using the core scaffold.
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Lead Generation via Cross-Coupling: The iodo substituent is the primary site for diversification. Palladium-catalyzed reactions can be employed to introduce a vast array of chemical motifs. For instance, Suzuki coupling with various boronic acids can generate biaryl structures, while Sonogashira coupling with terminal alkynes can introduce linear, rigid linkers often found in enzyme inhibitors.
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Probing Structure-Activity Relationships (SAR): The amino group can be acylated, sulfonated, or alkylated to explore how modifications at this position affect biological activity. This allows for fine-tuning of properties like solubility, hydrogen bonding capacity, and metabolic stability.
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Development of Kinase Inhibitors: Many approved kinase inhibitors feature a substituted aminopyrimidine or aminopyridine core. This scaffold can serve as a precursor to complex heterocyclic systems that mimic these privileged structures.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed.
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Hazard Profile: While specific toxicity data is not available, compounds of this class (aromatic amines, iodo compounds, nitriles) should be handled with care. They should be considered potentially harmful if inhaled, ingested, or absorbed through the skin.
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Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves. Work in a well-ventilated fume hood.
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Storage: Store the compound in a tightly sealed container in a cool, dry, dark place to prevent degradation. Inert atmosphere storage is recommended for long-term stability.
Conclusion
6-Amino-2-iodo-3,4-dimethoxybenzonitrile is more than just a single molecule; it is a platform for innovation. Its unique combination of reactive functional groups provides chemists with a powerful tool for the efficient synthesis of novel and complex molecules. From generating diverse compound libraries for initial screening to the targeted synthesis of lead candidates, this intermediate offers a streamlined path to new discoveries in medicinal chemistry and beyond. This guide provides the foundational knowledge for researchers to confidently incorporate this versatile building block into their synthetic programs.
References
- 6-AMINO-2-IODO-3,4-DIMETHOXYBENZONITRILE — Chemical Substance Information. Google Cloud.
- 2-Iodo-4-methoxybenzonitrile | 490039-83-3 - Sigma-Aldrich. Sigma-Aldrich.
- 6-(2,2-dimethoxyethyl)-3,4-dimethoxy-2-nitrobenzonitrile - Chemical Synthesis Database. ChemSynthesis.
- Patel, P. A., et al. (2015). Synthesis and Antimicrobial Screening 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile. ResearchGate.
- Aazam, E. S. (2012). 2-Amino-3-[(E)-(2-hydroxy-3-methylbenzylidene)amino]but-2-enedinitrile. Acta Crystallographica Section E: Structure Reports Online, E68, o1406.
- alpha-Amino-3,4-dimethoxy-alpha-methylbenzenepropanenitrile | C12H16N2O2 | CID 10220091 - PubChem. PubChem.
- Litvinov, Y. M., et al. (2009). New convenient four-component synthesis of 6-amino-2,4-dihydropyrano[2,3-c]pyrazol-5-carbonitriles and one-pot synthesis of 6'-aminospiro[(3H)-indol-3,4'-pyrano[2,3-c]pyrazol]-(1H)-2-on-5'-carbonitriles. Journal of Combinatorial Chemistry, 11(5), 914-9.
- 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile - PMC. National Center for Biotechnology Information.
- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-17.
- Preparation method of 3, 4-dimethoxy benzonitrile - Google Patents. Google Patents.
